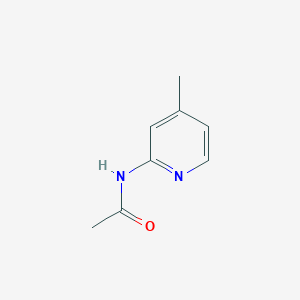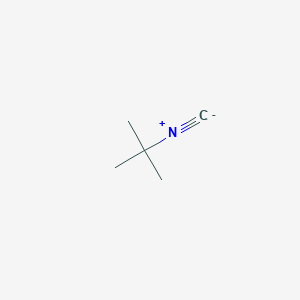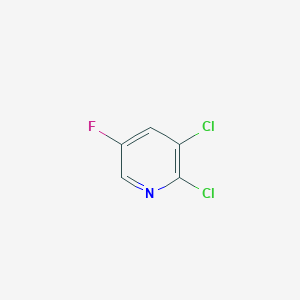
2,3-二氯-5-氟吡啶
描述
Synthesis Analysis
The synthesis of 2,3-Dichloro-5-fluoropyridine and related compounds typically involves halogenation reactions, where specific halogen atoms are introduced to a pyridine ring at designated positions. For example, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a closely related compound, is synthesized using halogen dance reactions, demonstrating the versatility of halogen-substituted pyridines as intermediates for further chemical modifications (Wu et al., 2022).
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-5-fluoropyridine is characterized by the presence of halogen atoms (chlorine and fluorine) attached to the pyridine ring, influencing its electronic and steric properties. These halogens play a critical role in the reactivity and chemical behavior of the molecule, making it a suitable candidate for various organic transformations.
Chemical Reactions and Properties
2,3-Dichloro-5-fluoropyridine undergoes various chemical reactions, leveraging its halogen atoms for nucleophilic substitution reactions (SNAr), cross-coupling reactions, and more. For instance, chemoselective amination of related halogen-substituted pyridines showcases the molecule's ability to participate in catalytic amination, leading to functionalized products suitable for further chemical synthesis (Stroup et al., 2007).
科学研究应用
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : 2,3-Dichloro-5-fluoropyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3,5-DCTF have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
-
Production of Crop-Protection Products
- Summary of Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
- Methods of Application : It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results or Outcomes : Notably, of all the TFMP derivatives, it is in highest demand .
- Synthesis of Fluorinated Pyridines
- Summary of Application : 2,3-Dichloro-5-fluoropyridine is used in the synthesis of fluoropyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
- Methods of Application : For example, the reaction of 2,3,5-trichloropyridine with KF in DMF proceeds during 6 h at 150 °С to give 5-chloro-2,3-difluoropyridine in 95% yield .
- Results or Outcomes : Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
安全和危害
未来方向
Fluoropyridines, such as 2,3-Dichloro-5-fluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The interest towards the development of fluorinated chemicals has been steadily increasing . Therefore, it is expected that many novel applications of 2,3-Dichloro-5-fluoropyridine will be discovered in the future .
属性
IUPAC Name |
2,3-dichloro-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYIQENCPIISLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594380 | |
| Record name | 2,3-Dichloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-fluoropyridine | |
CAS RN |
185985-40-4 | |
| Record name | 2,3-Dichloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

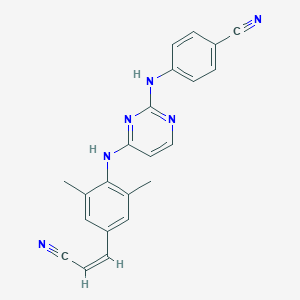
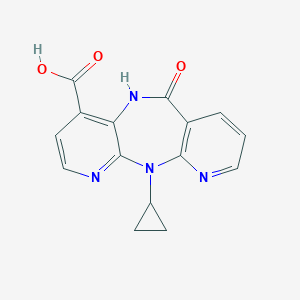





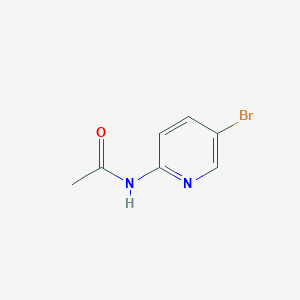

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)
